2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide
Overview
Description
2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide is a complex organic compound that features both benzofuran and chromone moieties. Benzofuran is known for its wide range of biological activities, making it a privileged structure in drug discovery . The presence of the chromone group further enhances its potential for various pharmacological applications.
Mechanism of Action
Target of Action
Benzofuran compounds, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological applications . The compound’s interaction with its targets likely involves binding to or modulating the activity of these targets, leading to changes in cellular processes and responses.
Biochemical Pathways
For instance, they have been associated with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may influence pathways related to cell growth and proliferation, immune response, oxidative stress, and viral replication.
Result of Action
Given the known biological activities of benzofuran derivatives, it can be inferred that the compound may have potential effects on cell growth, immune response, oxidative stress balance, and viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide typically involves the formation of the benzofuran and chromone rings followed by their coupling. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran and chromone rings . The final step involves the coupling of these rings through an ether linkage, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions . These methods also help in minimizing the formation of by-products and reducing reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid derivatives.
Reduction: The chromone ring can be reduced to form dihydrochromone derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Dihydrochromone derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and microbial infections.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Psoralen: Another benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Used in photochemotherapy for skin conditions.
Angelicin: Exhibits similar biological activities and is used in medicinal chemistry.
Uniqueness
2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide is unique due to the presence of both benzofuran and chromone moieties, which confer a wide range of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery .
Properties
IUPAC Name |
2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO5/c20-18(21)10-23-12-5-6-16-13(8-12)14(9-19(22)25-16)17-7-11-3-1-2-4-15(11)24-17/h1-9H,10H2,(H2,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJUDTICUMFRFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=O)OC4=C3C=C(C=C4)OCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201327772 | |
Record name | 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49680231 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898415-75-3 | |
Record name | 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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